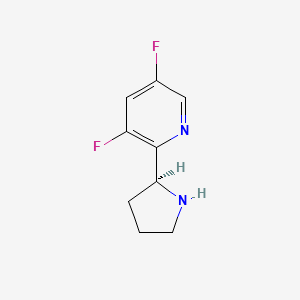
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with two fluorine atoms and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 3,5-difluoropyridine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine: Lacks the stereochemistry of the (S)-enantiomer.
3,5-Difluoro-2-(pyrrolidin-2-yl)benzene: Features a benzene ring instead of a pyridine ring.
3,5-Difluoro-2-(pyrrolidin-2-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is unique due to its specific stereochemistry and the presence of both fluorine atoms and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, its pharmacological implications, and relevant research findings.
Structural Characteristics
The compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions and a pyrrolidine moiety at the 2 position. The introduction of fluorine enhances lipophilicity, metabolic stability, and binding affinity, which are crucial for drug development.
Molecular Information:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological targets. Key areas of investigation include:
- Binding Affinity : The compound's structural features suggest potential interactions with various receptors and enzymes, making it a candidate for drug discovery.
- Pharmacological Effects : Research indicates that this compound may exhibit neuroprotective properties and anti-inflammatory effects.
Neuroprotective Activity
A study investigated the neuroprotective effects of related compounds and highlighted that similar pyridine derivatives could inhibit neurotoxic pathways linked to Alzheimer's disease. The ability to cross the blood-brain barrier (BBB) is particularly significant for compounds targeting neurological conditions .
Anti-inflammatory Effects
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines. For instance, derivatives of pyridine have demonstrated the ability to block TNF-α production and other inflammatory mediators in experimental models . This suggests that this compound may possess similar anti-inflammatory properties.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-2-pyridone | Fluorine at position 3 | Lacks the pyrrolidine moiety |
| 4-Fluoro-N-(pyrrolidin-2-yl)benzamide | Pyrrolidine attached to a benzamide | Different aromatic system |
| 3,4-Difluoropyridine | Two fluorines on the pyridine ring | No additional nitrogen-containing ring |
| Pyrrolidinyl-pyridines | Variations in nitrogen substitution | May lack fluorination or specific substitutions |
The presence of both fluorine substituents and a pyrrolidine moiety distinguishes this compound from these similar compounds, potentially enhancing its pharmacological properties.
Eigenschaften
Molekularformel |
C9H10F2N2 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3,5-difluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m0/s1 |
InChI-Schlüssel |
HLBRVLDFCRLHRG-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=C(C=C(C=N2)F)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C=C(C=N2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















